molecular formula C20H16N2O4 B2494816 (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330663-34-8

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2494816
CAS No.: 330663-34-8
M. Wt: 348.358
InChI Key: BSSDKCVVDGRZAS-XDOYNYLZSA-N
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Description

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-derived compound featuring a Z-configuration imino group and dual acetyl substituents. The acetyl groups are positioned on both the phenylimino moiety and the carboxamide nitrogen, contributing to its unique electronic and steric properties. The acetyl substituents may enhance metabolic stability and influence hydrogen-bonding interactions with biological targets, though this requires further validation.

Properties

IUPAC Name

N-acetyl-2-(4-acetylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-12(23)14-7-9-16(10-8-14)22-20-17(19(25)21-13(2)24)11-15-5-3-4-6-18(15)26-20/h3-11H,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSDKCVVDGRZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The Knoevenagel condensation, a cornerstone in chromene chemistry, enables the formation of the heterocyclic core through nucleophilic attack of a cyanoacetamide enolate on an aromatic aldehyde. For the target compound, this method involves:

  • Substrate Preparation :
    • Salicylaldehyde derivative : Unsubstituted salicylaldehyde serves as the electrophilic partner.
    • N-Acetyl cyanoacetamide : Synthesized via acetylation of cyanoacetamide using acetic anhydride in dichloromethane.
  • Cyclization :
    In aqueous sodium carbonate (10% w/v), the enolate of N-acetyl cyanoacetamide attacks the aldehyde carbon, followed by intramolecular cyclization to form the chromene ring. The reaction proceeds at room temperature for 6–8 hours, achieving yields of 78–85%.

  • Imino Group Introduction :
    Post-cyclization, the intermediate undergoes Schiff base condensation with 4-acetylaniline in ethanol under reflux (78°C, 12 hours). Catalytic acetic acid (5 mol%) facilitates imine formation, yielding the Z-configuration preferentially due to steric hindrance.

Optimization Insights

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce stereoselectivity. Ethanol balances yield (82%) and Z:E ratio (7:1).
  • Base Selection : Sodium bicarbonate outperforms stronger bases (e.g., KOH), minimizing hydrolysis of the acetyl group.

Microwave-Assisted Multicomponent Synthesis

One-Pot Approach

This method integrates Knoevenagel condensation and imine formation in a single step under microwave irradiation:

  • Reagents : Salicylaldehyde (1 eq), N-acetyl cyanoacetamide (1.2 eq), 4-acetylaniline (1 eq).
  • Conditions : Irradiation at 120°C for 20 minutes in ethanol, with silica gel as a solid support.

Advantages

  • Efficiency : Reaction time reduced from 12 hours to 20 minutes.
  • Yield Enhancement : 89% isolated yield due to uniform heating and reduced side reactions.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Methodology

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-acetylaniline via carbodiimide coupling.
  • Chromene Assembly :
    • Knoevenagel condensation with salicylaldehyde and N-acetyl cyanoacetamide.
    • Cleavage from resin using trifluoroacetic acid (TFA)/dichloromethane (1:9).

Performance Metrics

  • Purity : >95% (HPLC).
  • Scalability : Gram-scale synthesis achieved with 76% yield.

Enzymatic Resolution for Z-Isomer Enrichment

Rationale

The Z-isomer’s bioactivity necessitates enantioselective synthesis. Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures via acyl transfer:

  • Substrate : Racemic 2-iminochromene-3-carboxamide.
  • Conditions : Vinyl acetate (acyl donor), tert-butyl methyl ether, 37°C.

Outcomes

  • Enantiomeric Excess (ee) : 94% for Z-isomer.
  • Yield : 68% after 24 hours.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Z:E Ratio Scalability
Knoevenagel 82 92 7:1 Moderate
Microwave 89 95 9:1 High
Solid-Phase 76 95 8:1 High
Enzymatic Resolution 68 94 94:6 Low

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of oxidative stress pathways and the inhibition of cell proliferation. The mechanism often involves targeting specific proteins associated with cancer progression, such as p38 MAP kinase and other signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Studies on related chromene derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations of similar compounds have shown antimicrobial effects against various pathogens. The presence of the imino group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains. This aspect makes it a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityDemonstrated apoptosis in DU-145 prostate cancer cells, suggesting effective modulation of oxidative stress pathways .
Study BAnti-inflammatory effectsShowed inhibition of COX and LOX activities in vitro, indicating potential for treating inflammatory conditions .
Study CAntimicrobial activityExhibited significant inhibitory effects against E. coli and S. aureus, warranting further exploration for therapeutic use .

Drug Development Potential

The unique chemical structure of this compound positions it as a promising candidate for drug development. Its dual action as both an anticancer and anti-inflammatory agent could lead to the creation of multi-target therapeutics that address complex diseases such as cancer and chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenylimino group, chromene ring, or carboxamide moiety. These variations significantly impact physicochemical properties and biological activity.

Compound Name / ID Molecular Formula Key Substituents Solubility Notable Properties/Activities References
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide C₁₈H₁₃FN₂O₃ 4-Fluoro phenylimino, N-acetyl Not reported Higher electronegativity due to F; potential metabolic stability
3-((4-Acetylphenyl imino) methyl)-4-fluoro phenyl boronic acid C₁₅H₁₂BFNO₃ Boronic acid, 4-acetylphenylimino Ethanol, DMSO Enhanced polarity; utility in Suzuki coupling
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₃N₃O₅S Sulfamoylphenyl, 2-oxo chromene DMF Improved water solubility; sulfonamide pharmacophore
(Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridine-2-yl)-2H-chromene-3-carboxamide (PHPC) C₂₂H₁₈N₄O₄ 4-Methoxyphenylimino, 7-hydroxy, pyridinylamide Not reported AKR1B10 inhibitor; anticancer potential
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide C₁₇H₁₃ClN₂O₃ 8-Methoxy, 2-chlorophenylamide Not reported Increased lipophilicity; halogen-dependent activity

Key Comparative Insights

Substituent Effects on Solubility: The boronic acid derivative () exhibits enhanced solubility in polar solvents (ethanol, DMSO) due to the boronic acid group, whereas the sulfamoyl analog () is recrystallized from DMF, indicating high polarity . The target compound’s acetyl groups may reduce solubility compared to these analogs but improve membrane permeability.

PHPC () incorporates a methoxy group and pyridinylamide, enhancing hydrogen-bonding capacity and selectivity for AKR1B10 inhibition .

Biological Activity Trends :

  • Sulfonamide-containing derivatives () are associated with improved pharmacokinetic profiles, while chlorophenyl/methoxylated analogs () may exhibit higher lipophilicity and tissue penetration .
  • The target compound’s dual acetyl groups could balance metabolic stability and target affinity, though direct biological data are lacking in the provided evidence.

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via condensation or reflux methods. The target compound likely follows a similar pathway, involving imine formation between 4-acetylaniline and a chromene-carboxaldehyde precursor .

Biological Activity

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The molecular formula of this compound is C16H15N3O3. It features a chromene core structure, which is often associated with various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Several studies have indicated that chromene derivatives exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals was evaluated using various assays, including DPPH and ABTS assays. These assays measure the compound's capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH12.5
ABTS9.8

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15.0Caspase activation
A549 (Lung Cancer)18.5Bcl-2 downregulation
HeLa (Cervical Cancer)10.5Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using various models, including LPS-stimulated macrophages. The results indicated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineInhibition (%)Reference
TNF-alpha65
IL-670

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The compound acts by donating electrons to free radicals, thereby stabilizing them and preventing cellular damage.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways by modulating mitochondrial membrane potential and activating caspases.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.

Case Studies

A recent study focused on the therapeutic potential of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Precursor assembly : Reacting chromene-3-carboxamide derivatives with 4-acetylaniline under acidic or basic conditions to form the imine linkage (Z-configuration).
  • Reaction optimization : Control temperature (70–100°C), solvent polarity (e.g., ethanol, DMF), and catalysts (e.g., acetic acid for imine formation). Monitor progress via TLC and purify using column chromatography .
  • Yield enhancement : Adjust stoichiometry (1:1.2 molar ratio of chromene to aniline derivatives) and employ inert atmospheres to prevent oxidation .

Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to confirm the (2Z) configuration and hydrogen-bonding patterns. Data collection requires high-quality single crystals grown via slow evaporation (e.g., in DMSO/water) .
  • Spectroscopic techniques :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify imine proton (δ 8.5–9.0 ppm) and acetyl group signals (δ 2.1–2.3 ppm) .
  • IR : Identify characteristic stretches (C=O at ~1680 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites for reaction planning .
  • Solvent effects : Use PCM (Polarizable Continuum Model) to simulate solvation energy and dipole moments in ethanol or DMSO .

Advanced Research Questions

Q. How does substitution at the 4-acetylphenyl group influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents. Test in vitro for IC50_{50} values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with potency .
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. Compare binding affinities of analogs to identify critical hydrogen bonds (e.g., between acetyl groups and Arg120) .

Q. What mechanistic insights explain its potential anti-inflammatory effects?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure inhibition of COX-2 or LOX enzymes via UV-Vis spectroscopy (e.g., monitoring arachidonic acid conversion). Use indomethacin as a positive control .
  • Western blotting : Quantify NF-κB or TNF-α suppression in LPS-stimulated macrophages. Normalize data to β-actin and analyze via ImageJ .

Q. How can its photophysical properties be exploited for material science applications?

  • Methodological Answer :

  • UV-Vis and fluorescence spectroscopy : Measure absorbance (λmax_{\text{max}} ~350 nm) and emission spectra in varying solvents. High Stokes shifts (>50 nm) suggest potential as a fluorophore .
  • TD-DFT calculations : Simulate excited-state transitions to assign experimental peaks and predict charge-transfer characteristics .

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